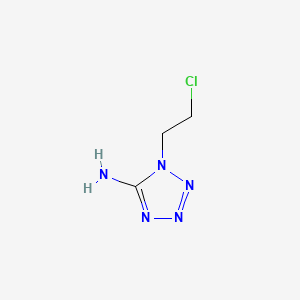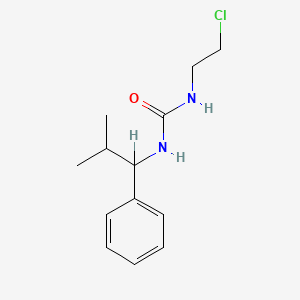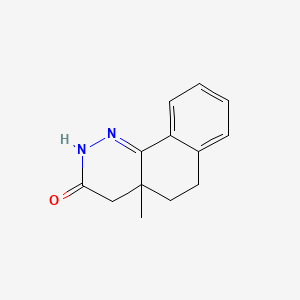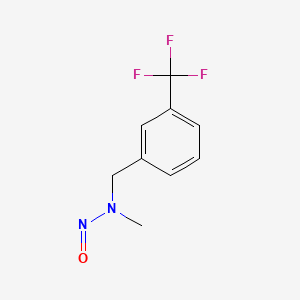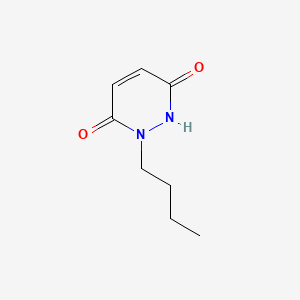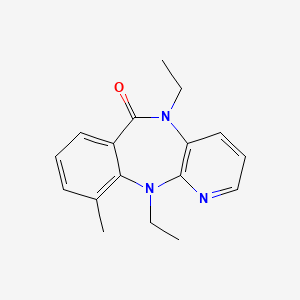
N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves multiple steps. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It is used in studies related to enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly as a muscarinic receptor antagonist.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, including the modulation of heart rate and smooth muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
- 11-substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones
- Succinamide derivatives containing the 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one skeleton
Uniqueness
N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific diethyl and methyl substitutions, which confer distinct chemical properties and biological activities compared to other similar compounds. Its high selectivity for muscarinic receptors makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
132932-26-4 |
|---|---|
Fórmula molecular |
C17H19N3O |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
5,11-diethyl-10-methylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H19N3O/c1-4-19-14-10-7-11-18-16(14)20(5-2)15-12(3)8-6-9-13(15)17(19)21/h6-11H,4-5H2,1-3H3 |
Clave InChI |
IQKVTEOEVNQTDY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(N=CC=C2)N(C3=C(C=CC=C3C1=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



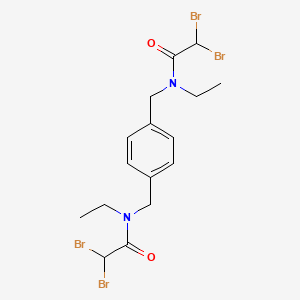
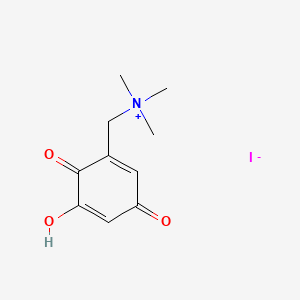
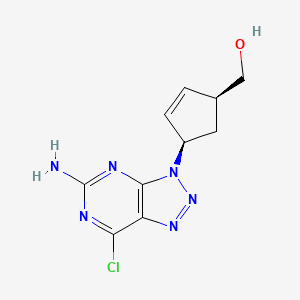

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
